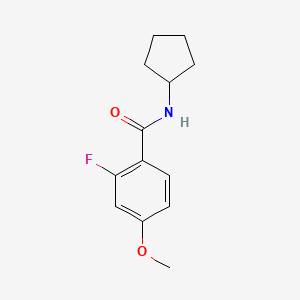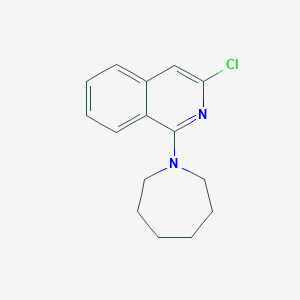
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMICA and has a molecular formula of C10H8FNO3. FMICA is a derivative of indole and has a fluorine atom at position 4 and a methoxy group at position 7.
科学研究应用
FMICA has shown potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. FMICA has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, FMICA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models.
作用机制
The mechanism of action of FMICA is not fully understood, but it is believed to act on various molecular targets in the body. FMICA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. FMICA has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, FMICA has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
FMICA has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases. FMICA has also been shown to protect against neuronal damage and improve cognitive function in animal models. Additionally, FMICA has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
FMICA has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it accessible for researchers. However, FMICA has some limitations, including its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on FMICA. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. FMICA has shown promising results in animal models, and further research could lead to the development of new treatments for these diseases. Additionally, more research is needed to fully understand the mechanism of action of FMICA and its potential applications in various fields of research.
合成方法
The synthesis of FMICA involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenylethanone. This intermediate is then reduced to 2-amino-1-phenylethanone using sodium borohydride. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-amino-1-phenylethyl)-2-oxoacetate. This intermediate is then cyclized using sodium hydride to form 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid.
属性
IUPAC Name |
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYGVDTKMOQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)


![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)

![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)

![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)